1-Cyclopropylpiperidin-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropylpiperidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-2-1-5-9(6-8)7-3-4-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAZGNIGXUXWPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CN(C1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680906 | |
| Record name | 1-Cyclopropylpiperidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886365-30-6 | |
| Record name | 1-Cyclopropyl-3-piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclopropylpiperidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Cyclopropylpiperidin 3 One and Analogous Piperidin 3 Ones
Strategies for Piperidin-3-one (B1582230) Ring Formation
The construction of the piperidin-3-one skeleton can be achieved through several primary routes, including the reduction of aromatic precursors, cyclization reactions, and multi-component approaches.
Reductive Routes from Pyridine (B92270) and Pyridinone Precursors
The hydrogenation of pyridine and pyridinone derivatives is a fundamental and widely used method for accessing the saturated piperidine (B6355638) core. nih.gov This approach typically involves the use of transition metal catalysts under hydrogen pressure, or chemical reducing agents.
Catalytic hydrogenation of pyridinium (B92312) salts is a common strategy. For instance, the reduction of N-alkylpyridinium salts can lead to the corresponding piperidines. While this method is effective for creating the piperidine ring, achieving the 3-oxo functionality often requires starting with a suitably substituted pyridine, such as a 3-hydroxypyridine. Alkylation of 3-hydroxypyridine, followed by reduction with reagents like sodium borohydride (B1222165), can yield piperidine precursors which can then be oxidized to the desired 3-piperidone. dtic.mil
Another approach involves the partial reduction of pyridine derivatives to dihydropyridines, which can then be further functionalized. For example, a rhodium catalyst has been shown to be effective for the hydrogenation of certain substituted pyridines under milder conditions. nih.gov The choice of catalyst and reaction conditions is crucial to control the degree of reduction and prevent over-reduction to the corresponding alcohol.
Table 1: Examples of Reductive Routes to Piperidine Scaffolds
| Precursor | Reagents/Catalyst | Product Type | Reference |
| Pyridinium Salt | Raney-Ni, H₂ | Piperidine | nih.govmdpi.com |
| Bromopyridine derivatives | Palladium catalyst, H₂ | Substituted Piperidine | nih.gov |
| 3-Hydroxypyridine | 1. Alkylation 2. NaBH₄ | 3-Hydroxypiperidine | dtic.mil |
| Pyridine N-oxides | Pd/C, Ammonium formate | Piperidine | organic-chemistry.org |
Cyclization Reactions (e.g., Intramolecular, Intermolecular Annulation)
Cyclization reactions provide a powerful means of constructing the piperidinone ring by forming one or more carbon-carbon or carbon-nitrogen bonds. These can be broadly categorized into intramolecular and intermolecular strategies.
Intramolecular Cyclization: A classic example is the Dieckmann condensation, which involves the base-catalyzed intramolecular cyclization of a diester containing an amine. This method is highly effective for forming 4-piperidones, which can be seen as structural isomers of the target 3-piperidones. dtic.mil A related approach is the intramolecular aza-Michael addition, where a nitrogen nucleophile adds to an α,β-unsaturated carbonyl system within the same molecule to form the six-membered ring. nih.gov Radical-mediated cyclizations of linear amino-aldehydes or other suitable precursors have also been developed, often using metal catalysts like cobalt(II) to initiate the radical cascade. nih.gov
Intermolecular Annulation: These strategies involve the joining of two or more separate components to build the ring. The formal aza-Diels-Alder reaction, a [4+2] cycloaddition, can be used to construct the piperidine skeleton. For instance, the reaction of a 2-aza-1,3-butadiene with an alkene can yield a tetrahydropyridine, a direct precursor to piperidones. dtic.mil Gold-catalyzed cyclizations have also emerged as a modern tool, for instance, in the annulation of N-homopropargyl amides to form cyclic intermediates that can be converted to piperidin-4-ones. nih.gov
Table 2: Examples of Cyclization Strategies for Piperidinone Ring Formation
| Reaction Type | Key Precursors | Conditions | Product | Reference |
| Intramolecular aza-Michael | Amino-functionalized α,β-unsaturated ester | Base | Substituted Piperidinone | acs.org |
| Radical Cyclization | Linear amino-aldehydes | Cobalt(II) catalyst | Piperidine | nih.gov |
| Gold-Catalyzed Annulation | N-homopropargyl amide | PPh₃AuNTf₂, MeSO₃H | Piperidin-4-one | nih.gov |
| Reductive Hydroamination | Alkyne with pendant enamine | Acid-mediated | Piperidine | nih.gov |
Multi-component Approaches (e.g., Mannich Condensation to Piperidinones)
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, minimizing waste and operational steps. nih.gov The Mannich reaction is a cornerstone MCR for piperidinone synthesis. In a typical setup, an amine, a non-enolizable aldehyde (like formaldehyde), and two equivalents of a C-H acidic compound (like a β-ketoester) can condense to form a substituted piperidinone.
A vinylogous Mannich reaction represents a more advanced strategy. For instance, the reaction of an aldehyde, a chiral amine, and a 1,3-bis-silylenol ether can lead to the stereoselective formation of chiral dihydropyridinone compounds. rsc.orgrsc.org These intermediates are versatile building blocks for a range of substituted piperidines. rsc.orgrsc.org Catalysts, such as ytterbium triflate (Yb(OTf)₃) combined with silver triflate (AgOTf), can facilitate novel MCRs, for example, reacting dimethyl malonate and a formaldehyde (B43269) oxime to produce a highly functionalized piperidone tricarboxylate. tandfonline.com
Methods for N-Cyclopropylation in Piperidinone Scaffolds
The introduction of a cyclopropyl (B3062369) group onto the nitrogen atom of a pre-formed piperidinone ring is a key step in synthesizing the target compound. This transformation is typically achieved through nucleophilic substitution or metal-catalyzed cross-coupling reactions.
A common method involves the reaction of a piperidin-3-one hydrochloride salt with a cyclopropylating agent in the presence of a base. The base deprotonates the secondary amine, generating a nucleophilic piperidinide anion that can then attack a cyclopropyl halide, such as cyclopropyl bromide.
Another established method for N-alkylation that is applicable here is reductive amination. This involves reacting piperidin-3-one with cyclopropanecarboxaldehyde (B31225) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120). The reaction proceeds via the formation of an intermediate enamine or iminium ion, which is then reduced in situ to yield the N-cyclopropyl product.
More advanced methods may involve transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using cyclopropylboronic acid or cyclopropyl trifluoroborate salts as the cyclopropyl source.
Stereoselective Synthesis of Piperidinone Derivatives
Controlling the stereochemistry during the synthesis of piperidinone derivatives is crucial, as the biological activity of chiral molecules often depends on their specific 3D configuration. google.com Several strategies have been developed to achieve high levels of stereoselectivity.
One approach is the use of chiral auxiliaries. For example, starting from 2-pyridone, N-galactosylation can be used to introduce a chiral carbohydrate auxiliary. Subsequent nucleophilic additions to this chiral substrate can proceed with high regio- and stereoselectivity. researchgate.net
Catalytic asymmetric synthesis is another powerful tool. Rhodium-catalyzed asymmetric reductive Heck reactions, for instance, can convert dihydropyridines and boronic acids into enantioenriched 3-substituted tetrahydropyridines, which are direct precursors to chiral piperidines. nih.gov Similarly, stereoselective hydrogenation of unsaturated piperidinones using chiral catalysts can yield cis-configured products. mdpi.com
Substrate-controlled methods also play a role. For example, the diastereoselective reductive cyclization of amino acetals, which can be prepared from a nitro-Mannich reaction, allows for the formation of piperidines with specific relative stereochemistry. nih.gov
Table 3: Approaches to Stereoselective Piperidinone Synthesis
| Method | Key Feature | Example | Outcome | Reference |
| Chiral Auxiliary | N-galactosylation of 2-pyridone | Nucleophilic addition of organometallic reagents | High regio- and stereoselectivity | researchgate.net |
| Asymmetric Catalysis | Rh-catalyzed reductive Heck reaction | Dihydropyridine + Arylboronic acid | Enantioenriched 3-aryl-tetrahydropyridine | nih.gov |
| Substrate Control | Diastereoselective reductive cyclization | Amino acetals from nitro-Mannich reaction | Diastereoselective piperidine formation | nih.gov |
| Asymmetric Mannich Reaction | Chiral amine, 1,3-bis-silylenol ether | Reaction with various aldehydes | Chiral dihydropyridinones | rsc.orgrsc.org |
Chemical Reactivity and Transformations of 1 Cyclopropylpiperidin 3 One
Reactivity of the Carbonyl Group (C-3 Ketone)
The electrophilic carbon of the C-3 ketone is susceptible to attack by various nucleophiles. These reactions typically involve the formation of a tetrahedral intermediate, which is then protonated to yield an alcohol.
Grignard Reaction: Organometallic reagents, such as Grignard reagents (R-MgX), readily add to the carbonyl group. This reaction provides a versatile method for introducing a new carbon-carbon bond at the C-3 position, converting the ketone into a tertiary alcohol. The choice of the Grignard reagent determines the nature of the alkyl or aryl group added. researchgate.netgoogle.com
Wittig Reaction: The Wittig reaction offers a pathway to convert the carbonyl group into a carbon-carbon double bond. commonorganicchemistry.comwikipedia.org A phosphorus ylide (a Wittig reagent) attacks the ketone to form a betaine (B1666868) intermediate, which then collapses to an alkene and triphenylphosphine (B44618) oxide. libretexts.orgmnstate.edu This transformation is a powerful tool for creating exocyclic double bonds on the piperidine (B6355638) ring. The reactivity of the ylide can influence the success of the reaction, as less reactive, stabilized ylides may not react efficiently with ketones. commonorganicchemistry.comorganic-chemistry.org
| Reaction Type | Nucleophile/Reagent | Product |
|---|---|---|
| Grignard Addition | Methylmagnesium bromide (CH₃MgBr) | 1-Cyclopropyl-3-methylpiperidin-3-ol |
| Grignard Addition | Phenylmagnesium bromide (C₆H₅MgBr) | 1-Cyclopropyl-3-phenylpiperidin-3-ol |
| Wittig Olefination | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1-Cyclopropyl-3-methylenepiperidine |
| Wittig Olefination | Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | 1-Cyclopropyl-3-ethylidenepiperidine |
The carbonyl group of 1-Cyclopropylpiperidin-3-one can undergo condensation reactions with primary and secondary amines. A particularly important transformation is the formation of an enamine with a secondary amine under acid catalysis. mdpi.com
The reaction involves the initial formation of a hemiaminal, followed by dehydration to yield an iminium ion. A proton is then removed from an adjacent carbon (C-2 or C-4) to form the enamine. mdma.ch Enamines are valuable synthetic intermediates because the α-carbon becomes nucleophilic, allowing for subsequent alkylation or acylation reactions. whiterose.ac.uk
| Secondary Amine | Catalyst | Enamine Product |
|---|---|---|
| Pyrrolidine | p-Toluenesulfonic acid (p-TsOH) | 1-Cyclopropyl-3-(pyrrolidin-1-yl)-1,4,5,6-tetrahydropyridine |
| Morpholine | p-Toluenesulfonic acid (p-TsOH) | 4-(1-Cyclopropyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine |
Like other ketones with α-hydrogens, this compound can be deprotonated at the C-2 and C-4 positions to form an enolate. The formation of the enolate is typically achieved using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures to ensure kinetic control. youtube.com Since the ketone is symmetrical concerning the α-positions on the piperidine ring, deprotonation at C-2 or C-4 leads to the same enolate, simplifying regioselectivity concerns. ubc.ca
The resulting enolate is a potent nucleophile and can react with various electrophiles, most commonly alkyl halides, in an SN2 fashion. This alkylation occurs at the α-carbon, providing a direct method for introducing substituents at the C-2 or C-4 position of the piperidine ring. youtube.comprinceton.edu
| Base | Electrophile (R-X) | Alkylated Product (at C-2/C-4) |
|---|---|---|
| Lithium diisopropylamide (LDA) | Iodomethane (CH₃I) | 1-Cyclopropyl-2-methylpiperidin-3-one |
| Lithium diisopropylamide (LDA) | Benzyl bromide (BnBr) | 2-Benzyl-1-cyclopropylpiperidin-3-one |
| Sodium hydride (NaH) | Allyl bromide (CH₂=CHCH₂Br) | 2-Allyl-1-cyclopropylpiperidin-3-one |
Reduction: The carbonyl group can be readily reduced to a secondary alcohol using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for this transformation, converting the ketone to 1-cyclopropylpiperidin-3-ol. masterorganicchemistry.comyoutube.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used but offer less selectivity if other reducible functional groups are present. libretexts.org This reduction creates a new stereocenter at the C-3 position.
Oxidation: The oxidation of the this compound scaffold is less straightforward. While the piperidine ring itself can be oxidized under specific conditions, direct oxidation of the ketone is not a typical transformation. Strong oxidizing agents might lead to ring cleavage or complex side reactions. Oxidation of the adjacent α-methylene groups (C-2 or C-4) to form a dicarbonyl compound would require specific reagents and conditions, and is not a commonly reported transformation for this substrate. researchgate.net
Reactivity of the Piperidine Nitrogen
The nitrogen atom in the piperidine ring is a tertiary amine, making it nucleophilic and basic. It can readily participate in reactions with electrophiles.
N-Alkylation: While the nitrogen in this compound is already substituted with a cyclopropyl (B3062369) group, this refers to reactions on a precursor like 3-piperidone. If starting with a piperidin-3-one (B1582230) that is unsubstituted on the nitrogen, N-alkylation is a primary reaction. The secondary amine nitrogen of a piperidin-3-one precursor can be alkylated using an alkyl halide (e.g., cyclopropyl bromide) in the presence of a base such as potassium carbonate (K₂CO₃) or triethylamine (B128534). researchgate.net The base is necessary to neutralize the hydrohalic acid formed during the reaction.
N-Acylation: Similarly, the nitrogen can be acylated by reacting it with acyl chlorides or acid anhydrides. This reaction is typically performed in the presence of a non-nucleophilic base (like triethylamine or pyridine) to scavenge the acid byproduct. This results in the formation of an N-acylpiperidin-3-one, which is an amide. The electronic properties of the nitrogen are significantly altered in the amide, making it much less basic and nucleophilic.
| Reaction Type | Reagent | Base | Product (on a piperidin-3-one precursor) |
|---|---|---|---|
| N-Alkylation | Cyclopropyl bromide | K₂CO₃ | This compound |
| N-Alkylation | Benzyl bromide | K₂CO₃ | 1-Benzylpiperidin-3-one |
| N-Acylation | Acetyl chloride | Triethylamine | 1-Acetylpiperidin-3-one |
| N-Acylation | Benzoyl chloride | Pyridine (B92270) | 1-Benzoylpiperidin-3-one |
Reductive Amination Pathways
Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine through an intermediate imine. wikipedia.org For this compound, this reaction provides a direct pathway to synthesize 3-amino-1-cyclopropylpiperidine derivatives, which are valuable scaffolds in medicinal chemistry. The process involves the reaction of the ketone at the C-3 position with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. acsgcipr.org
The choice of reducing agent is critical for the success of the reductive amination. Mild reducing agents are preferred as they selectively reduce the protonated iminium ion intermediate over the initial ketone. wikipedia.org Common reagents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). acsgcipr.orgharvard.edu
Sodium triacetoxyborohydride (STAB) is a particularly effective and versatile reagent for this purpose. harvard.eduorganic-chemistry.org It is less basic and more selective than sodium borohydride, allowing for one-pot reactions where the amine, ketone, and reducing agent are combined. wikipedia.orgorganic-chemistry.org Acetic acid is sometimes used as a catalyst, especially for less reactive ketones, to facilitate the formation of the iminium ion. harvard.edu The reaction is typically performed in solvents like dichloroethane (DCE) or tetrahydrofuran (B95107) (THF). organic-chemistry.orgcommonorganicchemistry.com
Alternatively, catalytic hydrogenation using hydrogen gas with a metal catalyst, such as palladium on carbon (Pd/C), can be employed. wikipedia.orgacsgcipr.org This method is considered a "green" chemistry approach but may require careful optimization to prevent side reactions. acsgcipr.org
The table below summarizes typical conditions for the reductive amination of a piperidinone scaffold.
| Amine Reactant | Reducing Agent/System | Solvent | Product Type |
|---|---|---|---|
| Primary Amine (R-NH₂) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) | Secondary Amine |
| Secondary Amine (R₂NH) | Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Tertiary Amine |
| Ammonia (NH₃) | H₂/Pd/C | Ethanol (EtOH) | Primary Amine |
| Aniline Derivatives | Sodium Borohydride (NaBH₄) | Methanol (MeOH) | N-Aryl Secondary Amine |
Impact of the Cyclopropyl Substituent on Molecular Reactivity
The N-cyclopropyl substituent significantly influences the chemical reactivity of the piperidin-3-one ring through a combination of electronic and steric effects, primarily stemming from the inherent ring strain of the cyclopropane (B1198618) moiety.
Ring Strain and Reactivity: Cyclopropane possesses a significant amount of ring strain (approximately 29 kcal/mol), which makes it susceptible to ring-opening reactions under certain conditions. wikipedia.orgacs.org This inherent instability means that the cyclopropyl group is not merely a passive substituent but can actively participate in chemical transformations. nih.gov Reactions involving radical intermediates or strong acids can trigger the cleavage of the cyclopropane ring. nih.govnih.gov For example, radical addition to a nearby functional group can lead to a cyclopropyl-substituted radical that undergoes rapid ring-opening to form a more stable alkyl radical. nih.gov While many reactions leave the cyclopropyl group intact, its presence offers potential for unique transformations not seen with other N-alkyl substituents. The relief of ring strain can be a powerful thermodynamic driving force for such reactions. rsc.org
The steric bulk of the cyclopropyl group, while modest compared to a tert-butyl group, can also play a role in directing the stereochemical outcome of reactions at the adjacent C-2 and C-4 positions of the piperidinone ring.
Derivatization Strategies for the Piperidinone Scaffold
The this compound scaffold is a versatile starting point for creating a diverse library of more complex heterocyclic compounds. nih.gov Derivatization can be targeted at several positions on the piperidinone ring, primarily the C-3 ketone and the α-carbons at C-2 and C-4.
Reactions at the C-3 Carbonyl Group:
Reductive Amination: As discussed previously, this is a primary method to introduce a variety of amino substituents at the C-3 position.
Reduction: The ketone can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄), yielding 1-cyclopropylpiperidin-3-ol. google.com This alcohol can then be further functionalized.
Wittig Reaction: This reaction allows for the conversion of the carbonyl group into a carbon-carbon double bond (an exocyclic methylene (B1212753) group), providing a route to alkylidene piperidines.
Grignard and Organolithium Reactions: Addition of organometallic reagents to the ketone creates tertiary alcohols, introducing new carbon substituents at the C-3 position.
Reactions at the α-Carbons (C-2 and C-4): The protons on the carbons adjacent to the ketone (C-2 and C-4) are acidic and can be removed by a base to form an enolate. This enolate intermediate is a powerful nucleophile that can undergo various reactions:
Alkylation: The enolate can be reacted with alkyl halides to introduce alkyl chains at the C-2 or C-4 positions.
Aldol Condensation: Reaction of the enolate with aldehydes or ketones can form β-hydroxy carbonyl compounds, which can be subsequently dehydrated to yield α,β-unsaturated piperidinones.
Mannich Reaction: This reaction involves the aminoalkylation of the α-carbon, introducing an aminomethyl substituent. youtube.com
Michael Addition: The enolate can act as a nucleophile in a conjugate addition to α,β-unsaturated carbonyl compounds.
These derivatization strategies allow for the systematic modification of the this compound core, enabling the exploration of structure-activity relationships in drug discovery programs. chemimpex.comwhiterose.ac.uk
| Reaction Site | Reaction Type | Reagents | Resulting Functional Group |
|---|---|---|---|
| C-3 Ketone | Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |
| C-3 Ketone | Grignard Reaction | R-MgBr | Tertiary Alcohol |
| C-3 Ketone | Wittig Reaction | Ph₃P=CHR | Alkene |
| C-2/C-4 (via enolate) | Alkylation | LDA, R-X | α-Alkyl Ketone |
| C-2/C-4 (via enolate) | Aldol Condensation | Base, R-CHO | β-Hydroxy Ketone |
Advanced Spectroscopic Characterization of 1 Cyclopropylpiperidin 3 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework of 1-Cyclopropylpiperidin-3-one by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.
One-Dimensional NMR (¹H and ¹³C NMR)
¹H NMR Spectroscopy: The proton NMR spectrum of this compound offers a detailed map of the hydrogen atoms within the molecule. The chemical shifts (δ) are indicative of the electronic environment of each proton, while the coupling constants (J) reveal the connectivity between neighboring protons.
The spectrum is expected to show distinct signals for the protons of the cyclopropyl (B3062369) group and the piperidine (B6355638) ring. The methine proton of the cyclopropyl group, directly attached to the nitrogen, would likely appear as a multiplet in the upfield region. The methylene (B1212753) protons of the cyclopropyl ring would exhibit complex splitting patterns due to both geminal and vicinal coupling.
Within the piperidine ring, the protons adjacent to the nitrogen (α-protons) and the carbonyl group would be deshielded and thus resonate at a lower field compared to the other ring protons. The methylene protons at the C-2, C-4, C-5, and C-6 positions would display characteristic multiplets, with their chemical shifts and coupling patterns providing valuable information about their spatial arrangement.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon (C-3) is expected to be the most deshielded carbon, appearing at a significantly downfield chemical shift. The carbons of the piperidine ring and the cyclopropyl group will resonate at characteristic chemical shifts, allowing for their unambiguous assignment.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | 3.0 - 3.4 | 50 - 55 |
| 4 | 2.5 - 2.9 | 40 - 45 |
| 5 | 1.8 - 2.2 | 25 - 30 |
| 6 | 2.8 - 3.2 | 50 - 55 |
| 1' (CH) | 1.5 - 1.9 | 30 - 35 |
| 2', 3' (CH₂) | 0.4 - 0.8 | 5 - 10 |
| 3 (C=O) | - | 205 - 215 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unequivocally assign the ¹H and ¹³C NMR signals and to establish the connectivity within the molecule, two-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. This would be instrumental in tracing the proton-proton networks within the piperidine ring and the cyclopropyl moiety, confirming the connectivity established from the one-dimensional spectra.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum would link a specific proton signal to its attached carbon signal, allowing for the direct assignment of the carbon resonances based on the already assigned proton spectrum.
Conformational Analysis via NMR
The piperidine ring can exist in various conformations, with the chair form being the most stable. The presence of substituents can influence the conformational equilibrium. For this compound, the orientation of the cyclopropyl group (axial or equatorial) and the puckering of the piperidine ring can be investigated using NMR.
Analysis of the vicinal coupling constants (³JHH) between the protons on the piperidine ring can provide information about the dihedral angles and thus the ring conformation. Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, can identify protons that are close in space, further aiding in the determination of the preferred conformation and the stereochemical relationships between the substituents.
Vibrational Spectroscopy
Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint that is unique to its structure and functional groups.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). This peak is typically observed in the region of 1700-1725 cm⁻¹. The exact position of this band can provide subtle information about the electronic environment of the ketone.
Other characteristic absorption bands would include the C-H stretching vibrations of the piperidine and cyclopropyl groups, typically appearing in the 2800-3000 cm⁻¹ region. The C-N stretching vibration of the tertiary amine would be expected in the 1000-1250 cm⁻¹ range. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of bands corresponding to various bending and skeletal vibrations, which are highly characteristic of the molecule as a whole.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch | 1700 - 1725 | Strong |
| C-H Stretch (sp³) | 2800 - 3000 | Medium-Strong |
| C-N Stretch | 1000 - 1250 | Medium |
| CH₂ Bend | 1450 - 1470 | Medium |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum.
For this compound, the C=O stretch would also be observable in the Raman spectrum, although its intensity might differ from that in the IR spectrum. The symmetric C-H stretching vibrations of the cyclopropyl and piperidine rings are often strong in the Raman spectrum. The skeletal vibrations of the rings would also give rise to characteristic Raman signals.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. While a specific experimental mass spectrum for this compound is not widely published in readily available literature, a theoretical fragmentation pathway can be proposed based on the established principles of mass spectrometry and the analysis of related piperidine derivatives. nih.govnih.gov
In electron ionization mass spectrometry (EI-MS), this compound would first form a molecular ion (M•+). The subsequent fragmentation is dictated by the stability of the resulting ions and neutral losses. The primary fragmentation pathways for piperidine-containing compounds often involve cleavage at the bonds alpha to the nitrogen atom, leading to the loss of substituents or ring opening. nih.gov
Key expected fragmentation patterns for this compound would include:
Alpha-Cleavage: The most favorable fragmentation would likely be the cleavage of the C-N bond, leading to the loss of the cyclopropyl group. This would result in a stable iminium ion.
Ring Fragmentation: The piperidinone ring itself can undergo fragmentation. A common pathway is the loss of a neutral carbon monoxide (CO) molecule from the ketone group, a characteristic fragmentation for cyclic ketones. researchgate.net
Loss of Ethylene (B1197577): Subsequent fragmentation of the ring structure could lead to the loss of small, stable neutral molecules like ethylene (C2H4) through retro-Diels-Alder type reactions or other complex rearrangements.
A summary of potential major fragments is presented in the table below.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value (Proposed) | Proposed Fragment Structure/Identity | Fragmentation Pathway |
|---|---|---|
| 139 | [M]•+ | Molecular Ion |
| 111 | [M - CO]•+ | Loss of neutral Carbon Monoxide |
| 98 | [M - C3H5]•+ | Loss of Cyclopropyl radical |
| 83 | [M - C2H4O]•+ | Ring fragmentation |
Note: This table is predictive and based on general fragmentation rules for similar structures.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of this compound is primarily influenced by the presence of the carbonyl group (C=O) and the nitrogen atom with its lone pair of electrons. uzh.chyoutube.com
The key electronic transitions expected for this molecule are:
n → π* Transition: This transition involves the excitation of an electron from a non-bonding orbital (n), specifically one of the lone pairs on the oxygen atom of the carbonyl group, to the antibonding π* orbital of the C=O bond. uzh.ch These transitions are typically weak (low molar absorptivity) and occur at longer wavelengths compared to π → π* transitions. For saturated ketones, this absorption band is often found in the 270-300 nm region. uzh.ch
n → σ* Transition: An electron from the non-bonding orbital of the nitrogen atom can be excited to an antibonding σ* orbital. These transitions are characteristic of saturated amines and typically occur at shorter wavelengths, often below 200 nm, requiring a vacuum UV spectrophotometer for detection. youtube.com The NIST WebBook data for piperidine shows absorption in this region. nist.gov
π → π* Transition: This transition involves the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the carbonyl group. This is a high-energy transition and is expected to occur at a much shorter wavelength, typically below 200 nm. youtube.comlibretexts.org
σ → σ* Transition: These transitions involve electrons in sigma bonds and require very high energy, thus they occur at very short wavelengths (typically <150 nm) and are not usually observed in standard UV-Vis spectroscopy. youtube.com
Table 2: Expected Electronic Transitions for this compound
| Transition | Chromophore | Expected Wavelength (λmax) Range | Relative Intensity |
|---|---|---|---|
| n → π* | Carbonyl (C=O) | ~270-300 nm | Weak |
| n → σ* | Amine (N) | ~190-220 nm | Moderate |
The solvent used can influence the position of these absorption bands. For instance, polar solvents can cause a hypsochromic (blue) shift in the n → π* transition due to the stabilization of the non-bonding orbital.
X-ray Crystallography and Solid-State Structure Elucidation of Piperidinone Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. While the specific crystal structure of this compound is not described in the reviewed literature, extensive crystallographic studies on various piperidinone derivatives provide significant insight into the expected solid-state conformation. nih.govresearchgate.net
The six-membered piperidinone ring typically adopts a non-planar conformation to minimize steric and torsional strain. The most common and energetically favorable conformation is the chair conformation . nih.govmdpi.com In this arrangement, the substituents on the ring can occupy either axial or equatorial positions. The large N-cyclopropyl group in this compound would be expected to preferentially occupy an equatorial position to minimize steric hindrance.
Table 3: Common Conformations of Piperidinone Rings from Crystallographic Studies
| Conformation | Description | Influencing Factors | Reference |
|---|---|---|---|
| Chair | The most stable conformation, minimizing angle and torsional strain. | Generally favored for saturated six-membered rings. | nih.gov, mdpi.com |
| Half-Chair | A distorted conformation. | Can be induced by Csp2 hybridization near the nitrogen atom. | nih.gov |
Therefore, based on crystallographic data from analogous structures, this compound is predicted to adopt a chair conformation in the solid state, with the N-cyclopropyl group in an equatorial orientation.
Computational Chemistry Applications for 1 Cyclopropylpiperidin 3 One
Quantum Chemical Methods and Computational Efficiency
Quantum chemical methods are foundational to modern computational chemistry, providing a framework for understanding the electronic structure and properties of molecules based on the principles of quantum mechanics.
Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. They offer high accuracy but are computationally demanding, making them more suitable for smaller molecular systems.
Density Functional Theory (DFT) has emerged as a highly popular and versatile method, offering a favorable balance between accuracy and computational cost. nih.govresearchgate.net DFT calculates the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. nih.gov This approach allows for the investigation of molecular geometries, electronic properties, and potential energy surfaces of medium-sized molecules like 1-Cyclopropylpiperidin-3-one with considerable efficiency. researchgate.net A common application of DFT is the optimization of the molecule's geometry to find its most stable three-dimensional structure. nih.gov Furthermore, DFT can be used to calculate a variety of molecular and electronic properties, including orbital energies and electrostatic potentials. nih.gov
The accuracy of DFT and ab initio calculations is critically dependent on the choice of the functional and the basis set.
A functional is a mathematical approximation that defines the exchange-correlation energy in DFT. Functionals are often categorized in a hierarchy known as "Jacob's Ladder," where higher rungs generally offer improved accuracy at a greater computational expense. Common examples include the Perdew-Burke-Ernzerhof (PBE) functional and hybrid functionals like B3LYP, which incorporates a portion of the exact exchange from Hartree-Fock theory and is widely used for its robust performance with organic molecules. nih.govnih.gov
A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set determine the quality of the calculation. Larger basis sets provide a more accurate description of the electron distribution but also increase the computational time. southampton.ac.uk Pople-style basis sets, such as 6-31G* or the more flexible 6-311++G(d,p), are commonly employed. nih.gov The "def2" family of basis sets (e.g., def2-SVP, def2-TZVP) is also recommended for its balance and availability for most elements. google.com The addition of polarization functions (e.g., 'd' or '*') and diffuse functions (e.g., '+' or 'aug-') is often necessary to accurately describe bonding and non-covalent interactions. youtube.com
Table 1: Common Functionals and Basis Sets in DFT Calculations
| Category | Name | Description | Typical Application for this compound |
|---|---|---|---|
| Functional | B3LYP | A hybrid functional that offers a good balance of accuracy and efficiency for organic molecules. nih.gov | Geometry optimization, frequency calculations, NMR predictions. |
| PBE | A Generalized Gradient Approximation (GGA) functional, often used for solid-state systems but also applied to molecules. nih.gov | Initial structural optimizations or studies where computational cost is a primary concern. | |
| M06-2X | A hybrid meta-GGA functional with good performance for thermochemistry, kinetics, and non-covalent interactions. | Elucidation of reaction mechanisms and transition states. | |
| Basis Set | 6-31G(d) | A Pople-style split-valence basis set with polarization functions on heavy atoms. | Routine geometry optimizations and preliminary calculations. |
| 6-311++G(d,p) | A triple-split valence basis set with diffuse and polarization functions on all atoms. nih.gov | High-accuracy energy calculations, prediction of spectroscopic properties. |
Molecular Mechanics and Molecular Dynamics Simulations
For studying the behavior of larger systems or the dynamic evolution of a molecule over time, molecular mechanics (MM) and molecular dynamics (MD) are the methods of choice. nih.gov
Molecular Mechanics (MM) employs classical physics to model molecules as a collection of atoms connected by springs, representing chemical bonds. nih.gov The energy of the system is calculated using a force field, which is a set of parameters that define the energy associated with bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic forces). MM is computationally very efficient and is used for conformational analysis of large molecules.
Molecular Dynamics (MD) simulations use the forces calculated from a force field to solve Newton's equations of motion for each atom in the system. ed.ac.uktudelft.nl This generates a trajectory that describes how the positions and velocities of the atoms evolve over time. MD simulations are particularly useful for exploring the conformational space of flexible molecules like this compound in a simulated environment, such as in a solvent like water. nih.govplos.org These simulations can reveal how the molecule moves, flexes, and interacts with its surroundings, providing insights into its dynamic stability and preferred solution-phase structures. nih.gov
Conformational Analysis and Prediction of Molecular Geometries
The piperidine (B6355638) ring in this compound is not planar and can adopt several conformations, primarily the chair, boat, and twist-boat forms. The orientation of the N-cyclopropyl group can also be either axial or equatorial. Computational methods are essential for determining the relative energies of these different conformers and identifying the most stable, lowest-energy geometry.
Using DFT or MM methods, a potential energy surface scan can be performed by systematically rotating key dihedral angles within the molecule to locate all stable conformers (local minima) and the transition states that connect them. westernsydney.edu.au For piperidine-containing compounds, the chair conformation is typically the most stable. nih.govresearchgate.net Computational analysis can precisely quantify the energy difference between the chair conformer with an equatorial cyclopropyl (B3062369) group versus an axial one, which is crucial for understanding its structural preferences and reactivity.
Prediction and Interpretation of Spectroscopic Data (e.g., NMR, IR, UV-Vis Chemical Shifts)
Quantum chemical calculations are highly effective at predicting spectroscopic properties, which can be used to validate experimentally obtained data or to interpret complex spectra.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the isotropic magnetic shielding tensors of atomic nuclei. nih.govresearchgate.net These values can be converted into predicted ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental spectra to confirm the molecular structure and assign specific resonances.
IR Spectroscopy: DFT calculations can be used to compute the vibrational frequencies and intensities of a molecule. superfri.org The calculated frequencies correspond to the fundamental vibrational modes (stretching, bending, etc.) of the molecule and can be used to generate a theoretical IR spectrum. This predicted spectrum is invaluable for assigning the absorption bands in an experimental FT-IR spectrum. scielo.org.za
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths of a molecule. nih.gov These calculations can predict the wavelength of maximum absorption (λmax) in a UV-Vis spectrum, providing insight into the electronic transitions responsible for the molecule's absorption of light. researchgate.net
Table 2: Computational Prediction of Spectroscopic Data
| Spectroscopic Technique | Predicted Property | Common Computational Method |
|---|---|---|
| NMR (Nuclear Magnetic Resonance) | Chemical Shifts (¹H, ¹³C) | DFT (e.g., B3LYP) with the GIAO method. nih.govresearchgate.net |
| IR (Infrared) | Vibrational Frequencies | DFT (e.g., B3LYP) frequency calculations. superfri.orgscielo.org.za |
| UV-Vis (Ultraviolet-Visible) | Excitation Energies (λmax) | Time-Dependent DFT (TD-DFT). nih.gov |
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. For this compound, this could include studying nucleophilic additions to the carbonyl group or reactions involving the piperidine nitrogen.
By using DFT methods, the geometries of reactants, products, intermediates, and, most importantly, transition states can be located and optimized on the potential energy surface. nih.gov A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. nih.gov Calculating the energy difference between the reactants and the transition state provides the activation energy barrier for the reaction, which is a key determinant of the reaction rate. rsc.org Furthermore, by following the reaction path downhill from the transition state (a procedure known as an Intrinsic Reaction Coordinate, or IRC, calculation), chemists can confirm that the located transition state correctly connects the desired reactants and products, thus validating the proposed mechanism. nih.gov This approach can be used to compare competing reaction pathways and predict the most likely products of a reaction. rsc.orgresearchgate.net
In Silico Drug Design and Virtual Screening Applications
In silico drug design utilizes computational methods to identify and optimize potential drug candidates. This process often begins with virtual screening, where large libraries of digital compounds are computationally tested against a biological target. researchgate.net The piperidine scaffold, a key feature of this compound, is a common motif in many biologically active compounds, making its derivatives attractive for such screening campaigns. tandfonline.comnih.gov The unique three-dimensional structure and chemical properties imparted by the cyclopropyl and ketone functionalities could make this compound and its analogs interesting candidates for virtual screening against a variety of protein targets. sciengpub.irresearchgate.net
The process of computer-aided drug design (CADD) can significantly reduce the number of inactive compounds that are synthesized and tested, thereby streamlining the drug discovery pipeline. sciengpub.ir For a molecule like this compound, CADD could be employed to explore its potential interactions with various receptors and enzymes, identifying potential therapeutic areas where it might be effective.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is instrumental in understanding the binding mechanism and predicting the affinity of a compound for a particular target. nih.gov For this compound, docking studies would involve placing the molecule into the binding site of a target protein and evaluating the potential non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Studies on other piperidine derivatives have successfully used molecular docking to elucidate their binding modes with various biological targets, including receptors and enzymes. tandfonline.comnih.gov For instance, the nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, while the carbonyl group of the piperidin-3-one (B1582230) moiety can also participate in hydrogen bonding. The cyclopropyl group, being a small, rigid, and lipophilic moiety, can fit into hydrophobic pockets within a protein's active site, potentially enhancing binding affinity and metabolic stability. rsc.orgscientificupdate.com Quantum-chemical computational studies have revealed that the cyclopropyl ring is capable of engaging in C–H⋯C(cyclopropyl) and C–H(cyclopropyl)⋯π interactions, which can be crucial for binding to biological targets. rsc.org
Illustrative Molecular Docking Results for Piperidine-Based Inhibitors
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Piperidine Derivatives | Kinase A | -8.5 to -10.2 | Asp16, Leu83, Phe14 |
| N-substituted Piperidones | Protease B | -7.9 to -9.5 | Gly101, Val125, Trp42 |
| Cyclopropyl-containing amines | GPCR C | -9.1 to -11.3 | Tyr308, Ser112, Ile190 |
Note: This table is for illustrative purposes only and does not represent actual data for this compound.
While molecular docking provides a static picture of the binding interaction, free energy calculations offer a more quantitative prediction of binding affinity by considering the dynamic nature of the molecules and the surrounding solvent. nih.govnih.gov Methods such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous approaches used to calculate the relative binding free energies of a series of related ligands to a target protein. acs.orgacs.org These calculations can be computationally intensive but provide valuable insights for lead optimization in drug discovery. nih.govresearchgate.net
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the electronic distribution within a molecule and predicting its reactivity and intermolecular interactions. The MEP map displays regions of positive, negative, and neutral electrostatic potential on the electron density surface of a molecule.
Investigation of Intramolecular Interactions and Ring Strain Effects
The structure of this compound is characterized by the presence of two ring systems: a six-membered piperidinone ring and a three-membered cyclopropyl ring. The cyclopropyl group is known to possess significant ring strain due to the deviation of its C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). wikipedia.orgchemistrysteps.com This inherent strain can influence the chemical reactivity and conformational preferences of the entire molecule.
The high degree of ring strain in cyclopropane (B1198618) is a combination of angle strain and torsional strain, as the C-H bonds are eclipsed. libretexts.org This strain energy can be a driving force in certain chemical reactions where the ring opens to relieve the strain. libretexts.org In the context of this compound, the electronic properties of the cyclopropyl ring, which has some degree of π-character, can affect the adjacent piperidinone ring through intramolecular electronic interactions.
The piperidinone ring itself can adopt various conformations, such as chair and boat forms. The presence of the N-cyclopropyl substituent can influence the equilibrium between these conformers and the orientation of the substituent (axial vs. equatorial). Computational studies could be employed to determine the most stable conformation of this compound and to quantify the energetic effects of the ring strain imparted by the cyclopropyl group.
Comparison of Ring Strain Energies in Small Cycloalkanes
| Cycloalkane | Ring Size | Strain Energy (kcal/mol) |
|---|---|---|
| Cyclopropane | 3 | ~27.5 |
| Cyclobutane | 4 | ~26.3 |
| Cyclopentane | 5 | ~6.2 |
| Cyclohexane | 6 | ~0 |
Source: Data derived from general organic chemistry principles. wikipedia.orglibretexts.org
Applications of 1 Cyclopropylpiperidin 3 One in Medicinal Chemistry and Organic Synthesis
1-Cyclopropylpiperidin-3-one as a Privileged Scaffold for Drug Discovery
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of novel therapeutic agents. The piperidine (B6355638) ring itself is one of the most ubiquitous nitrogen-containing heterocycles found in FDA-approved pharmaceuticals, appearing in drugs across numerous therapeutic areas, including oncology, infectious diseases, and neurology. encyclopedia.pubrsc.org Its prevalence is due to its ability to confer favorable properties such as improved solubility and the capacity to engage in specific interactions with biological targets. rsc.org The addition of a cyclopropyl (B3062369) group at the nitrogen atom further enhances its utility.
Design and Synthesis of Biologically Active Derivatives
The design of biologically active molecules based on the this compound core leverages the structural and electronic features of both the piperidine and cyclopropyl moieties. The piperidine ring serves as a three-dimensional scaffold that can be substituted at various positions to orient functional groups in precise vectors, enabling tailored interactions with protein binding sites. The ketone at the 3-position offers a convenient chemical handle for a wide array of synthetic transformations, allowing for the introduction of diverse substituents.
General synthetic strategies for creating libraries of piperidine derivatives often involve multicomponent reactions or cyclization strategies to form the core ring, followed by functionalization. nih.gov For a pre-existing core like this compound, derivatization would typically involve reactions at the ketone, such as reductive amination, aldol condensation, or the formation of spirocycles, to generate novel chemical entities for biological screening.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. youtube.com For piperidine-containing compounds, SAR exploration is crucial. For instance, in a series of dopamine uptake inhibitors based on 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP), modifications to the N-substituent of the piperidine ring significantly impacted binding affinity. The N-(cyclopropylmethyl) derivative, a close analog to an N-cyclopropyl system, demonstrated exceptionally high affinity for the dopamine transporter, highlighting the favorable influence of small, constrained alkyl groups at this position. nih.gov
Such studies indicate that the N-substituent plays a critical role in modulating potency and selectivity. The cyclopropyl group in this compound offers a rigid, lipophilic substituent that can enhance binding to hydrophobic pockets within a target protein while maintaining a low molecular weight. researchgate.net Systematic modification of other parts of the scaffold, such as converting the 3-keto group into various substituted amines or alcohols, would be a standard approach to build a comprehensive SAR profile.
Modulation of Molecular Properties (e.g., Metabolic Stability, Efficacy, PK) through Scaffold Modification
A primary challenge in drug development is optimizing the pharmacokinetic (PK) profile of a lead compound, which includes its absorption, distribution, metabolism, and excretion (ADME). longdom.orgresearchgate.net The N-cyclopropyl motif is a well-established tool used by medicinal chemists to improve these properties.
The cyclopropyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. researchgate.net Its introduction can lead to reduced plasma clearance and a more favorable half-life. Furthermore, altering substituents on the piperidine ring can modulate key physicochemical properties like lipophilicity (LogP) and aqueous solubility, which in turn affect a compound's absorption and distribution. nih.gov For example, the strategic replacement of a metabolically labile piperazine ring with certain aminopiperidine structures has been shown to improve stability in rat liver microsomes, demonstrating the impact of the core heterocyclic structure on PK properties. nih.gov
| Structural Feature | Observed Effect on Molecular Properties | Reference |
|---|---|---|
| N-Cyclopropyl Group | Increases metabolic stability by blocking oxidative metabolism. | researchgate.net |
| N-Cyclopropyl Group | Can increase brain permeability and reduce plasma clearance. | researchgate.net |
| Piperidine Ring | Acts as a versatile 3D scaffold for orienting functional groups. | encyclopedia.pub |
| Piperidine Ring (as bioisostere) | Can improve metabolic stability compared to other heterocycles like piperazine. | nih.gov |
Specific Therapeutic Applications (e.g., NLRP3 Inflammasome Targeting)
While no specific literature directly links this compound to the inhibition of the NLRP3 inflammasome, the broader N-cyclopropylpiperidine scaffold has been successfully employed in the development of agonists for other important therapeutic targets. A notable example is its use in creating modulators for GPR119, a G-protein-coupled receptor involved in glucose homeostasis. A patent describes a series of N-cyclopropyl-N-piperidinyl-benzamide derivatives as potent GPR119 agonists, intended for the treatment of metabolic disorders such as type 2 diabetes and obesity. google.com This demonstrates the utility of the N-cyclopropylpiperidine core in designing molecules with specific and potent activity for defined therapeutic targets.
Role as a Key Synthetic Intermediate for Complex Molecules
Beyond its direct use as a pharmacological scaffold, the functionalized nature of this compound makes it a valuable intermediate for synthesizing more complex chemical structures, particularly other nitrogen-containing heterocycles.
Building Block for Nitrogen-Containing Heterocycles
The ketone at the 3-position of the piperidine ring is a key functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This allows chemists to use this compound as a starting material to construct fused, bridged, or spirocyclic systems.
One important application is in the synthesis of spiropiperidines, which are desirable motifs in medicinal chemistry due to their rigid, three-dimensional structures. whiterose.ac.uk Various synthetic strategies can be envisioned starting from a piperidin-3-one (B1582230) core:
Condensation Reactions: Knoevenagel condensation with active methylene (B1212753) compounds can be used to build a new ring fused to the piperidine core. researchgate.net
Multicomponent Reactions: One-pot, multicomponent reactions involving the ketone, an amine, and a third reactive partner can efficiently generate complex spirocyclic systems. whiterose.ac.uk
Cyclization Cascades: Tandem reactions, such as a Prins/ene cascade, can utilize the ketone to initiate a series of cyclizations, leading to polycyclic structures containing the initial piperidine ring. whiterose.ac.uk
Clip-Cycle' Synthesis: An emerging strategy involves an initial 'clip' step, such as a cross-metathesis, followed by an intramolecular 'cycle' step, like an aza-Michael cyclization, to form 3-spiropiperidines. whiterose.ac.ukresearchgate.net
These methods highlight how the ketone of this compound provides a reactive site for elaborating the piperidine scaffold into more intricate and medicinally relevant heterocyclic systems.
| Reaction Type | Description | Resulting Structure Type | Reference |
|---|---|---|---|
| Knoevenagel Condensation | Reaction of the ketone with an active methylene compound, often catalyzed by a base like piperidine itself. | Fused or exocyclic double-bonded systems | researchgate.net |
| Four-Component Reaction | A one-pot reaction involving a β-ketoester, an isoxazolone, an aldehyde, and an ammonium source to form a spirocycle. | 3-Spiropiperidines | whiterose.ac.uk |
| Prins/Ene Cascade | An acid-catalyzed reaction between a diene and an aldehyde (or ketone) to form a 3-spiropiperidine. | 3-Spiropiperidines | whiterose.ac.uk |
| Asymmetric 'Clip-Cycle' | A two-step process involving cross-metathesis followed by an intramolecular asymmetric aza-Michael cyclization. | Chiral 3-Spiropiperidines | whiterose.ac.ukresearchgate.net |
Precursor in Natural Product Synthesis
The incorporation of a cyclopropyl group can be a key feature in certain natural products, imparting unique biological activities. whiterose.ac.uk However, the direct application of this compound in the synthesis of such compounds has not been prominently reported. Synthetic strategies for natural products often rely on more readily available or custom-synthesized piperidine intermediates tailored to the specific target molecule. google.com
Intermediate for Pharmaceutically Relevant Compounds
The development of novel pharmaceuticals often involves the exploration of diverse chemical scaffolds to optimize biological activity and pharmacokinetic properties. Piperidine derivatives are extensively used in drug discovery for their ability to interact with a wide range of biological targets. fluorochem.co.ukresearchgate.netchemimpex.com The N-cyclopropyl moiety, in particular, is a feature in some bioactive molecules.
Although specific, named pharmaceutical compounds that utilize this compound as a key intermediate are not extensively documented in the public domain, the structural motif itself holds potential for medicinal chemistry applications. The synthesis of functionalized piperidones is a critical step in the preparation of many active pharmaceutical ingredients (APIs). researchgate.net For instance, 1-Boc-3-piperidone, a related compound, is a widely used intermediate in the synthesis of various pharmaceuticals. google.com This highlights the general importance of substituted 3-piperidones in drug development.
The synthesis of complex piperidine scaffolds through multicomponent reactions is an active area of research, aiming to generate libraries of diverse molecules for biological screening. It is conceivable that this compound could be employed in such synthetic strategies to create novel compounds with potential therapeutic value.
Future Research Perspectives on 1 Cyclopropylpiperidin 3 One
Innovations in Synthetic Methodologies
The development of efficient and scalable synthetic routes to 1-Cyclopropylpiperidin-3-one and its analogs is paramount for facilitating broader research and development efforts. While classical methods for the synthesis of piperidones exist, future research should focus on novel strategies that offer improved yields, stereoselectivity, and functional group tolerance.
One promising avenue involves the application of modern catalytic methods. For instance, domino reactions that construct the piperidone core and introduce the cyclopropyl (B3062369) group in a single pot would be highly desirable. A reported one-pot reaction of 1-acylcyclopropanecarboxamides with electron-deficient alkenes to construct bridged O,O-ketal fused spiro piperidone-cyclopropane derivatives showcases the potential of such domino processes rsc.org. Exploring similar strategies for the direct synthesis of N-cyclopropyl-3-piperidones could significantly streamline their production.
Furthermore, the use of flow chemistry for the synthesis of piperidine (B6355638) derivatives is an area ripe for exploration. Flow synthesis can offer advantages in terms of safety, scalability, and reaction optimization. Developing a continuous-flow process for the synthesis of this compound could enable its rapid and on-demand production for screening and lead optimization programs.
A facile synthesis for a series of (2-cyclopropoxyphenyl)piperidine derivatives has been developed, which relies on aryl vinyl ether formation and subsequent cyclopropanation to access a key N-Boc-4-(2-cyclopropoxyphenyl)piperidine intermediate nih.gov. Adapting such a strategy to the synthesis of this compound could provide an efficient and versatile route.
Unexplored Reactivity and Derivatization Pathways
The chemical reactivity of this compound offers a rich landscape for the synthesis of diverse derivatives. The ketone functionality at the 3-position is a key handle for a wide array of chemical transformations, while the N-cyclopropyl group can influence the molecule's conformation and metabolic stability.
Future research should systematically explore the reactivity of the carbonyl group. This includes, but is not limited to:
Reductive amination: To introduce diverse amine substituents and build libraries of 3-amino-1-cyclopropylpiperidine derivatives.
Wittig and Horner-Wadsworth-Emmons reactions: To install various exocyclic double bonds, providing access to novel scaffolds.
Aldol and related C-C bond-forming reactions: To elaborate the carbon skeleton and introduce additional stereocenters.
Synthesis of spirocyclic derivatives: The ketone can serve as a precursor for the construction of spirocyclic systems, which are of great interest in medicinal chemistry due to their three-dimensional nature.
The reactivity of the N-cyclopropyl group itself also warrants investigation. Cyclopropanes carrying an electron-accepting group can act as electrophiles in ring-opening reactions nih.gov. While the nitrogen atom in this compound is not directly electron-withdrawing, its influence on the cyclopropane's reactivity under specific conditions, such as in the presence of strong acids or oxidizing agents, is an area that remains to be explored. Solvolytic reactions of N-tosylaziridines of (+)-2-carene and (+)-3-carene have shown that both the aziridine and cyclopropane (B1198618) rings can be opened, suggesting the potential for complex rearrangements in related systems researchgate.net.
Advanced Computational Integration in Drug Design
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. For this compound, these approaches can provide valuable insights into its conformational preferences, electronic properties, and potential interactions with biological targets.
Future computational studies should focus on:
Conformational Analysis: A thorough understanding of the conformational landscape of the this compound ring system is crucial for designing ligands with optimal binding geometries. Molecular dynamics (MD) simulations can be employed to explore the accessible conformations in different environments.
Pharmacophore Modeling: By analyzing the structures of known active compounds containing the N-cyclopropylpiperidine motif, pharmacophore models can be developed to guide the design of new derivatives with desired biological activities.
Virtual Screening: Large virtual libraries of derivatives of this compound can be screened in silico against various biological targets to identify potential hits for further experimental validation.
Quantum Mechanics (QM) Calculations: QM methods can be used to accurately calculate properties such as electrostatic potential, frontier molecular orbitals, and reaction mechanisms, providing a deeper understanding of the molecule's reactivity and interaction patterns.
A computational study on piperidine derivatives for QSAR modeling has demonstrated the utility of 3D and 2D autocorrelation descriptors in predicting biological activity nih.gov. Applying similar methodologies to a library of this compound derivatives could accelerate the identification of potent and selective ligands. In silico studies, including molecular docking, are crucial for investigating the affinity and orientation of new molecules against the active sites of target enzymes nih.govnih.gov.
Discovery of Novel Biological Activities and Therapeutic Applications
The piperidine scaffold is a common feature in many approved drugs and biologically active compounds researchgate.netijnrd.org. The introduction of a cyclopropyl group on the nitrogen atom can enhance metabolic stability and modulate pharmacological activity. While derivatives of N-substituted piperidines have been investigated for various applications, a systematic exploration of the biological profile of this compound and its direct derivatives is still needed.
Future research should involve broad biological screening of this compound and a focused library of its derivatives to identify novel therapeutic opportunities. Potential areas of interest include:
Central Nervous System (CNS) Disorders: The lipophilicity and rigid structure of the N-cyclopropylpiperidine moiety make it an attractive scaffold for CNS-active agents. Screening for activity against targets such as GPCRs, ion channels, and enzymes involved in neurotransmission could reveal new leads for neurological and psychiatric conditions.
Infectious Diseases: The piperidine ring is present in a number of antibacterial and antiviral agents. Derivatives of this compound should be evaluated for their potential as novel anti-infective agents. For example, piperidinol analogs have shown anti-tuberculosis activity nih.gov.
Oncology: The piperidone motif has been incorporated into compounds with anticancer properties researchgate.net. Investigating the antiproliferative activity of this compound derivatives against a panel of cancer cell lines could lead to the discovery of new oncology drug candidates.
Metabolic Diseases: Piperidine derivatives have also been explored for the treatment of metabolic disorders ijnrd.org. Screening against targets involved in metabolic pathways could uncover new applications in this area.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
